molecular formula C18H16N2O2 B050684 5-Methoxy-3-(5-methoxyindol-3-yl)indole CAS No. 916179-44-7

5-Methoxy-3-(5-methoxyindol-3-yl)indole

Cat. No.: B050684
CAS No.: 916179-44-7
M. Wt: 292.3 g/mol
InChI Key: MNJAPXVKNJGGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is an organic compound belonging to the class of indoles. Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring. This compound is characterized by the presence of methoxy groups at the 5-position of both indole rings, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 3-bromo-5-methoxyindole.

    Coupling Reaction: A palladium-catalyzed coupling reaction is employed to link the two indole units. This reaction is carried out under inert atmosphere conditions using a suitable base and solvent.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxyindole: A simpler indole derivative with a single methoxy group.

    3-bromo-5-methoxyindole: An indole derivative with a bromine atom and a methoxy group.

    5-methoxy-2-methyl-3-indoleacetic acid: An indole derivative with a methoxy group and an acetic acid moiety.

Uniqueness

5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole is unique due to the presence of two methoxy-substituted indole rings, which confer distinct chemical and biological properties

Properties

CAS No.

916179-44-7

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole

InChI

InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3

InChI Key

MNJAPXVKNJGGLO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC

Synonyms

5,5’-Dimethoxy-3,3’-bi-1H-indole; 

Origin of Product

United States

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